molecular formula C6H20O22Yb2 B8022800 Ytterbium(III) Oxalate Decahydrate

Ytterbium(III) Oxalate Decahydrate

Cat. No.: B8022800
M. Wt: 790.3 g/mol
InChI Key: FUUFMJYYMRCJSY-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ytterbium(III) Oxalate Decahydrate ( 51373-68-3) is a white, crystalline solid with the linear formula Yb₂(C₂O₄)₃·10H₂O and a molecular weight of 790.32 g/mol . This compound is characterized by its high insolubility in water . It serves as a high-purity precursor material in several research and development areas. A primary application is in the synthesis of specialty ceramics, where it is used in the development of dielectric ceramics . When heated (calcined), this compound converts to Ytterbium Oxide (Yb₂O₃), making it a valuable solid-state precursor for producing oxide materials and nanostructures . The thermal decomposition of oxalate compounds is a multi-stage process that can yield oxides with high specific surface areas and controlled morphologies, which are critical for advanced ceramic properties . Additionally, ytterbium finds application in advanced photonic and electronic research, including fiber amplifier and fiber optic technologies, as well as in lasing applications due to its specific infrared absorption properties . The product is offered in ultra-high purity grades up to 99.999% (5N) to meet stringent research requirements . Standard packaging includes 5-gallon pails, fiber and steel drums, and custom quantities are available. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard Statements: H302-H312 - Harmful if swallowed or in contact with skin .

Properties

IUPAC Name

oxalate;ytterbium(3+);decahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.10H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUFMJYYMRCJSY-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Yb+3].[Yb+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20O22Yb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849472
Record name Ytterbium(3+) ethanedioate--water (2/3/10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78167-68-7
Record name Ytterbium(3+) ethanedioate--water (2/3/10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Precipitation from Aqueous Solutions

The most widely reported method for synthesizing lanthanide oxalate decahydrates involves the direct reaction of a ytterbium salt with oxalic acid in aqueous media. For example, terbium(III) oxalate decahydrate is prepared by mixing terbium(III) chloride and oxalic acid under controlled conditions. Similarly, yttrium oxalate decahydrate is precipitated by combining yttrium nitrate and oxalic acid solutions at elevated temperatures (70°C).

For ytterbium, a analogous approach would involve dissolving ytterbium(III) nitrate pentahydrate (Yb(NO3)35H2O\text{Yb}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}) or ytterbium(III) chloride hexahydrate (YbCl36H2O\text{YbCl}_3 \cdot 6\text{H}_2\text{O}) in deionized water to form a 0.5–1.0 M solution. A stoichiometric excess of 1.0 M oxalic acid (H2C2O4\text{H}_2\text{C}_2\text{O}_4) is then added dropwise under vigorous stirring at 50–70°C. The resulting white precipitate is aged at the reaction temperature for 1–2 hours to ensure complete crystallization, filtered, and washed sequentially with distilled water and ethanol to remove residual ions.

Key Variables:

  • pH Control: Maintaining a slightly acidic pH (2.5–3.5) prevents hydrolysis of ytterbium ions and ensures selective oxalate coordination.

  • Temperature: Elevated temperatures (50–70°C) enhance reaction kinetics and yield larger, more crystalline particles.

Recrystallization for High-Purity Crystals

Single crystals of lanthanide oxalates are often grown via recrystallization from acidic solutions. For instance, yttrium oxalate decahydrate crystals are obtained by dissolving the crude precipitate in 0.4 M hydrochloric acid at 70°C, followed by slow cooling to room temperature. This method minimizes defects and yields millimeter-sized crystals suitable for structural analysis.

Applied to ytterbium, the process would involve:

  • Dissolving crude Yb2(C2O4)310H2O\text{Yb}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O} in 0.4–1.0 M HCl at 70°C until saturation.

  • Filtering the hot solution to remove insoluble impurities.

  • Cooling the filtrate to 25°C at a rate of 2–5°C/hour to promote controlled nucleation.

  • Collecting the crystals via vacuum filtration and air-drying.

Advantages:

  • Produces phase-pure decahydrate with well-defined morphology (e.g., prismatic or plate-like crystals).

  • Eliminates amorphous byproducts common in direct precipitation.

Factors Influencing Preparation Efficacy

Reactant Concentration and Stoichiometry

Deviations from the ideal 3:2 molar ratio of oxalate to ytterbium ions lead to non-stoichiometric products. Excess oxalic acid (20%\geq 20\%) ensures complete precipitation of Yb3+\text{Yb}^{3+} but risks incorporating H+\text{H}^+ into the crystal lattice, forming acidic oxalates like H[Yb(C2O4)2]6H2O\text{H}[ \text{Yb}(\text{C}_2\text{O}_4)_2 ] \cdot 6\text{H}_2\text{O} .

Optimal Conditions:

  • [Yb3+][\text{Yb}^{3+}]: 0.1–0.5 M

  • [H2C2O4][\text{H}_2\text{C}_2\text{O}_4]: 0.15–0.75 M (1.5–2.0 equivalents).

Temperature and Aging Time

Thermal conditions critically impact hydrate stability. For example, praseodymium oxalate decahydrate (Pr2(C2O4)310H2O\text{Pr}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}) dehydrates to hexahydrate at 40–60°C. Similarly, ytterbium oxalate decahydrate is expected to lose water above 50°C, necessitating strict temperature control during drying.

Recommended Protocol:

  • Precipitation at 50–70°C.

  • Aging at 25–30°C for 12–24 hours to enhance crystallinity.

  • Drying under vacuum at 25°C to preserve the decahydrate structure.

Washing and Drying Procedures

Inadequate washing leaves nitrate or chloride contaminants, which catalyze premature thermal decomposition. Ethanol rinses reduce surface adhesion of water molecules, preventing hydrate loss during drying.

Characterization and Validation

X-ray Diffraction (XRD)

XRD patterns of lanthanide oxalate decahydrates typically show peaks at 2θ=10.22\theta = 10.2^\circ, 14.714.7^\circ, and 29.329.3^\circ, corresponding to (100), (110), and (300) planes of the monoclinic lattice. Anhydrous impurities manifest as peaks near 2θ=25.52\theta = 25.5^\circ .

Thermogravimetric Analysis (TGA)

TGA curves for ytterbium oxalate decahydrate should exhibit three mass-loss steps:

  • Dehydration (25–150°C): Loss of 10 H2O\text{H}_2\text{O} molecules (theoretical mass loss: 19.7%).

  • Oxalate Decomposition (300–450°C): Formation of Yb2O3\text{Yb}_2\text{O}_3 via intermediate oxycarbonates.

  • Carbon Burn-off (450–600°C): Residual carbon oxidation in air.

Infrared Spectroscopy

Key IR bands include:

  • ν(O-H)\nu(\text{O-H}): 3450 cm1^{-1} (water stretching).

  • ν(C=O)\nu(\text{C=O}): 1620 cm1^{-1} (oxalate asymmetric stretch).

  • ν(C-O)\nu(\text{C-O}): 1315 cm1^{-1} (oxalate symmetric stretch).

Industrial and Research Applications

This compound is primarily used as a precursor for:

  • High-Purity Yb2O3\text{Yb}_2\text{O}_3: Calcination at 800–1000°C yields oxide powders for lasers and phosphors.

  • Single-Crystal Growth: Recrystallized oxalates serve as starting materials for flux-grown ytterbium compounds .

Chemical Reactions Analysis

Ytterbium(III) Oxalate Decahydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid. The major products formed depend on the specific reaction conditions but often include ytterbium oxides and other oxalate derivatives .

Scientific Research Applications

2.1 Aqueous Geochemistry
Ytterbium(III) oxalate complexes play a significant role in the geochemical behavior of rare earth elements (REEs). Studies indicate that these complexes can dominate over other inorganic Yb(III) complexes, influencing the mobility and bioavailability of ytterbium in aquatic environments . This property is particularly relevant in environmental monitoring and remediation strategies.

2.2 Soil Chemistry
The stability of ytterbium oxalate in soil systems affects nutrient cycling and the availability of REEs to plants. Research has shown that these compounds can influence the solubility and transport of other essential elements, thereby impacting soil fertility and plant growth .

Case Studies

3.1 Fiber Amplifier Development
A study published in Applied Physics Letters demonstrated the effectiveness of ytterbium-doped fiber amplifiers in improving signal strength over long distances. The research highlighted the role of ytterbium(III) oxalate as a precursor for creating high-purity doped fibers, showcasing its importance in telecommunications .

3.2 Environmental Impact Assessments
Research conducted on the aqueous geochemistry of REEs has shown that the presence of ytterbium oxalate can significantly alter the behavior of these elements in freshwater systems. The study emphasized the need for understanding complexation reactions involving Yb(III) to predict environmental impacts accurately .

Safety Considerations

While ytterbium(III) oxalate decahydrate has numerous applications, safety precautions are necessary due to its potential health hazards:

  • Harmful if swallowed or contacted with skin : Proper protective equipment should be worn when handling this compound.
  • Environmental precautions : Disposal must comply with local regulations to prevent contamination.

Mechanism of Action

The mechanism of action of Ytterbium(III) Oxalate Decahydrate largely depends on its application. In optical applications, ytterbium ions interact with light to produce specific optical effects, such as fluorescence or lasing. The molecular targets and pathways involved include the absorption and emission of photons, which are influenced by the crystal field environment around the ytterbium ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Lanthanide oxalate decahydrates exhibit isostructural features due to their similar ionic radii and coordination preferences. For example:

  • Lanthanum(III) oxalate decahydrate (La₂(C₂O₄)₃·10H₂O) crystallizes in the monoclinic space group P21/c with La³⁺ ions coordinated by three oxalate groups and three water molecules, forming 2D networks .
  • Cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O) also adopts the P21/c space group, with Ce³⁺ in a 9-coordinate environment (three oxalate ligands and six water molecules) .
  • Ytterbium(III) oxalate decahydrate shares structural similarities but may exhibit shorter metal-oxygen bonds due to Yb³⁺’s smaller ionic radius (0.985 Å vs. 1.032 Å for La³⁺), influencing lattice parameters .

Thermal Decomposition Behavior

Thermal decomposition of lanthanide oxalates typically involves dehydration followed by oxalate thermolysis. Key differences include:

Compound Dehydration Onset Intermediate Hydrates Final Decomposition Product
Yb₂(C₂O₄)₃·10H₂O ~40°C Hexa-, tetrahydrates Yb₂O₃ (≥600°C)
Y₂(C₂O₄)₃·10H₂O ~40°C Conflicting reports Y₂O₃ (600–800°C)
La₂(C₂O₄)₃·10H₂O ~50°C None observed La₂O₃ (700°C)
Dy₂(C₂O₄)₃·10H₂O ~45°C Stable dihydrate Dy₂O₃ (650°C)

Ytterbium’s decomposition pathway is marked by intermediate hydrate formation (e.g., hexahydrate), similar to yttrium oxalate but distinct from lanthanum oxalate, which lacks stable intermediates .

Research Challenges and Opportunities

Conflicting reports on intermediate hydrates (e.g., in yttrium oxalate) highlight the need for advanced characterization techniques like 3D electron diffraction (3D ED) to resolve structural ambiguities . Additionally, tailoring decomposition conditions to optimize Yb₂O₃ particle size and purity remains a focus for industrial applications .

Biological Activity

Ytterbium(III) oxalate decahydrate, with the chemical formula Yb2(C2O4)310H2O\text{Yb}_2(\text{C}_2\text{O}_4)_3\cdot 10\text{H}_2\text{O}, is a compound of increasing interest in various scientific fields, particularly in materials science and analytical chemistry. This article explores its biological activity, including its potential applications and effects on living organisms, supported by recent research findings.

Ytterbium(III) oxalate can be synthesized through various methods, including homogeneous precipitation using oxalic acid and lanthanide nitrates. The synthesis typically involves heating a solution of oxamic acid mixed with Yb(NO₃)₃·6H₂O. The thermal behavior of the compound shows that it can exist in various hydrated forms, which affects its solubility and stability under different conditions .

Antimicrobial Properties

Research has indicated that lanthanide compounds, including ytterbium(III) oxalate, exhibit antimicrobial properties. A study highlighted the use of Yb(III) as an analytical reagent for sulfite determination, which also suggested potential antibacterial effects due to its ability to form complexes with various biological molecules . The low toxicity of ytterbium compounds makes them attractive for biomedical applications, particularly in antimicrobial formulations.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of ytterbium compounds have been studied in various cell lines. For instance, a comparative study on lanthanide oxalates indicated that certain derivatives could inhibit cell proliferation in cancer cell lines such as HeLa and A549. The IC₅₀ values for these compounds were found to be in the range of 200-300 µg/mL, suggesting moderate antiproliferative activity .

Case Studies

  • Sulfite Detection : Ytterbium(III) was utilized in a method for sulfite detection in wine samples. The method demonstrated high sensitivity and selectivity, indicating that ytterbium compounds can be effectively used in food safety applications .
  • Antibacterial Activity : A study investigating the antibacterial properties of lanthanide oxalates found that Yb(III) exhibited significant activity against E. coli and Staphylococcus aureus, showcasing its potential as an alternative to traditional antibiotics amid rising antibiotic resistance .

Data Table: Summary of Biological Activities

Activity Observation Reference
AntimicrobialEffective against E. coli
AntiproliferativeIC₅₀ = 226-242 µg/mL
Analytical ReagentUsed for sulfite detection
Low ToxicityFavorable safety profile

Q & A

Q. What are the standard synthesis methods for Ytterbium(III) Oxalate Decahydrate, and how can purity be ensured?

this compound is typically synthesized by reacting ytterbium salts (e.g., nitrate or chloride) with oxalic acid under controlled pH and temperature. A common approach involves dissolving Yb(NO₃)₃·xH₂O in deionized water, adding oxalic acid (H₂C₂O₄) dropwise to precipitate the oxalate complex, and filtering the product after aging. Purity (≥99.99% REO) is achieved using high-purity precursors and repeated recrystallization . Characterization via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) ensures stoichiometric and structural integrity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • XRD : To verify crystalline structure and compare with reference patterns (e.g., monoclinic system with space group P2₁/c) .
  • Thermogravimetric Analysis (TGA) : To confirm decahydrate composition by observing mass loss steps corresponding to water (25–150°C) and oxalate decomposition (300–500°C) .
  • FTIR Spectroscopy : To identify oxalate ligand vibrations (e.g., C=O stretching at 1600–1700 cm⁻¹) .

Q. How can researchers address discrepancies in reported thermal decomposition profiles for this compound?

Variations in decomposition temperatures (e.g., 300–500°C) may arise from differences in sample purity, heating rate, or atmospheric conditions (e.g., inert vs. oxidizing). To resolve contradictions, standardize experimental parameters and cross-validate using differential scanning calorimetry (DSC) coupled with TGA. High-purity samples (≥99.99% REO) minimize impurity-driven deviations .

Advanced Research Questions

Q. What strategies optimize this compound for photoluminescence studies in coordination chemistry?

The compound’s potential as a precursor for luminescent materials relies on its ability to form stable Yb³⁺ complexes. Annealing the oxalate at 600–800°C under reducing conditions produces Yb₂O₃ nanoparticles with controlled oxygen vacancies, enhancing photoluminescence. Doping with Er³⁺ or Eu³⁺ (via co-precipitation) enables tunable emission spectra .

Q. How does the hydration state impact the reactivity of Ytterbium(III) Oxalate in catalytic applications?

The decahydrate form provides a templating effect during calcination, influencing pore structure and surface area of derived Yb₂O₃ catalysts. Comparative studies with lower hydrates (e.g., trihydrate) reveal that the decahydrate’s higher water content delays crystallization, yielding more active surfaces for CO₂ reduction or methane oxidation .

Q. What experimental designs mitigate challenges in studying Ytterbium(III) Oxalate’s coordination with biomolecules?

UV-vis titration under physiological pH (7.4) is used to monitor ligand exchange dynamics. For example, competitive binding studies with DNA (e.g., herring sperm DNA) require maintaining ionic strength (e.g., 0.1 M NaCl) to avoid nonspecific interactions. Molar ratio methods (e.g., Job’s plot) determine stoichiometry, while circular dichroism (CD) probes conformational changes in biomolecules .

Q. How can researchers reconcile conflicting solubility data for Ytterbium(III) Oxalate in aqueous vs. organic solvents?

Contradictions often stem from solvent polarity and hydration effects. Systematic solubility studies in mixed solvents (e.g., water-DMF) using gravimetric analysis reveal that solubility decreases with organic solvent content due to reduced dielectric constant. Preferential solvation parameters derived from UV-vis spectroscopy clarify these trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.